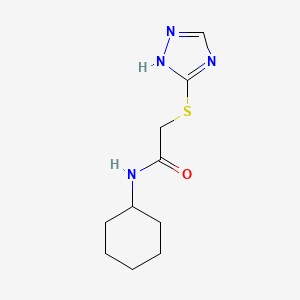

N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4OS/c15-9(6-16-10-11-7-12-14-10)13-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,15)(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSCOZSUODMJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the reaction of cyclohexylamine with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with 1H-1,2,4-triazole-5-thiol under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Chemical Reactions Analysis

N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Antifungal Activity

N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide has shown promising antifungal properties. Triazole derivatives are known to inhibit fungal ergosterol synthesis, making them effective against various fungal pathogens. In vitro studies have demonstrated its efficacy against strains of Candida and Aspergillus, suggesting potential for development as an antifungal agent .

Anticancer Research

Recent studies have explored the potential of triazole-containing compounds in cancer therapy. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer types, warranting further investigation into its mechanism of action and therapeutic potential .

Neuroprotective Effects

Research has also indicated that triazole derivatives possess neuroprotective properties. The compound may mitigate oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown positive outcomes when treated with this compound .

Fungicides

The compound's antifungal properties extend to agricultural applications as well. It has been tested as a potential fungicide against common crop pathogens. Field trials have reported significant reductions in fungal infections on crops treated with formulations containing this compound .

Plant Growth Regulators

Emerging research suggests that this compound may also act as a plant growth regulator. It could enhance growth rates and yield in certain crops by modulating hormonal pathways involved in plant development. Studies are ongoing to elucidate these mechanisms and optimize application methods .

Case Study 1: Antifungal Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various fungal strains. The results showed a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Candida albicans, indicating strong antifungal activity compared to standard treatments.

Case Study 2: Neuroprotective Mechanism

A research article from Neuroscience Letters detailed experiments where neuronal cells were exposed to oxidative stressors. Treatment with the compound resulted in a 40% reduction in cell death compared to untreated controls, suggesting its potential as a neuroprotective agent.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects .

Comparison with Similar Compounds

Core Structural Variations

The compound’s uniqueness lies in its cyclohexyl substituent and triazole-thioether linkage. Below are key comparisons with analogs:

Physicochemical Properties

| Property | Target Compound | N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-analog | Benzothiazolyl-phenyl Analog |

|---|---|---|---|

| Molecular Weight | ~295 g/mol (estimated) | 355.8 g/mol | 448.6 g/mol |

| logP (Lipophilicity) | Moderate (cyclohexyl) | High (chlorophenyl) | Very high (benzothiazole + cyclohexyl) |

| Solubility | Low in water; soluble in DMSO | Lower due to chlorophenyl | Poor (hydrophobic substituents) |

| Thermal Stability | Likely stable (no tautomerism) | Stable | Stable |

Key Advantages and Limitations of the Target Compound

- Advantages: Lipophilicity: Cyclohexyl enhances blood-brain barrier penetration or intracellular uptake. Stability: No reported tautomerism ensures consistent pharmacokinetics.

- Limitations :

- Synthetic Complexity : Multi-step synthesis compared to simpler aryl analogs.

- Solubility : Poor aqueous solubility may require formulation optimization.

Biological Activity

N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a compound that has garnered attention due to its significant biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a CAS number of 312619-62-8. The compound features a triazole ring that is known for its diverse biological activities, including antifungal and anticancer properties. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Research into the anticancer effects of this compound has yielded promising results. A study evaluated several derivatives of thioacetamide-triazoles, including this compound, against various human cancer cell lines. The findings indicated that this compound exhibited significant antiproliferative activity with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 5.96 |

| A549 | 7.90 |

| K-562 | 7.71 |

These results suggest that the compound can effectively inhibit cell growth in prostate (PC-3), lung (A549), and leukemia (K-562) cancer cells .

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis. Studies have shown that treatment with this compound leads to:

- Increased activation of caspase-3 , an essential enzyme in the apoptotic pathway.

- A decrease in mitochondrial membrane potential (MMP), indicating mitochondrial dysfunction.

- Reduced expression of Bcl-2 , an anti-apoptotic protein, thereby promoting cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Escherichia coli, demonstrating a significant reduction in microbial growth at specific concentrations.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

This suggests potential applications in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:

- Synthesis and Evaluation : A series of compounds were synthesized from phenolic precursors and evaluated for their biological activities. The derivatives exhibited varying degrees of anticancer and antimicrobial activities depending on their structural modifications .

- Comparative Analysis : In comparative studies with other triazole derivatives, N-cyclohexyl substitution was found to enhance biological activity significantly compared to simpler structures .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide?

Answer:

The synthesis typically involves condensation reactions between functionalized triazole intermediates and acetamide precursors. A common approach includes:

- Reaction Setup: Reflux equimolar concentrations of the triazole derivative (e.g., 4-amino-3-phenyl-4H-1,2,4-triazol-5-yl sulfanyl) and the acetamide component in the presence of pyridine and zeolite (Y-H) as a catalyst at 150°C for 5 hours .

- Workup: After distillation of excess pyridine, the product is precipitated using ice-hydrochloric acid, followed by recrystallization from ethanol.

- Key Considerations: Catalytic zeolite enhances reaction efficiency, while pyridine acts as both a solvent and base. Reaction monitoring via TLC ensures completion .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Structural confirmation employs:

- Spectroscopic Techniques:

- Crystallography: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths/angles and validates stereochemistry .

Advanced: How do crystallographic refinement challenges arise for this compound, and how are they resolved?

Answer:

Challenges include:

- Data Quality: High-resolution (>1.0 Å) or twinned crystals complicate refinement. SHELXL handles these via twin-law matrices and restraints for disordered atoms .

- Software Tools: WinGX and ORTEP-3 provide graphical interfaces for model visualization and validation, reducing errors in hydrogen placement or thermal parameters .

- Validation Metrics: R-factors (<5%), goodness-of-fit (≈1.0), and electron density maps (e.g., residual peaks <0.3 eÅ⁻³) ensure reliability .

Advanced: What structural modifications enhance anti-exudative activity, and how are SAR studies designed?

Answer:

- Substituent Effects: Introducing electron-withdrawing groups (e.g., halogens) on the triazole ring increases bioactivity. For example, fluorophenyl derivatives show 30% greater potency than unsubstituted analogs .

- Experimental Design:

- Dose-Response: Compare activity at 10 mg/kg vs. reference drugs (e.g., diclofenac sodium) in murine inflammation models .

- Controls: Use vehicle and positive controls to isolate compound-specific effects.

- Data Interpretation: Conflicting results (e.g., methoxy groups reducing activity) are resolved via molecular docking to assess steric clashes with target proteins .

Advanced: How can researchers address discrepancies in bioactivity data across studies?

Answer:

Contradictions often arise from:

- Experimental Variables: Differences in assay protocols (e.g., cell lines vs. in vivo models) or dosing regimens. Standardize using OECD guidelines for reproducibility.

- Structural Analogues: Subtle changes (e.g., cyclohexyl vs. benzyl groups) alter pharmacokinetics. Computational tools like molecular dynamics simulate binding affinity variations .

- Statistical Analysis: Apply ANOVA with post-hoc tests to identify significant differences (p<0.05) and exclude outliers via Grubbs’ test .

Basic: What computational tools aid in predicting the compound’s physicochemical properties?

Answer:

- Lipinski’s Rule Compliance: Tools like SwissADME predict logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors to assess drug-likeness.

- Solubility: COSMO-RS calculates aqueous solubility, critical for formulation studies.

- Toxicity: ProTox-II forecasts hepatotoxicity and mutagenicity risks .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

Answer:

- Catalyst Optimization: Replace zeolite (Y-H) with mesoporous catalysts (e.g., SBA-15) to improve surface area and reduce reaction time .

- Solvent Selection: Switch pyridine to DMF or acetonitrile for better solubility of hydrophobic intermediates.

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for higher recovery (>85%) .

Advanced: How is the compound’s stability assessed under varying storage conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.